Sucrose 6,6'-dilaurate

Foam stability Interfacial tension Food Hydrocolloids

Sucrose 6,6′-dilaurate (CAS 20881-06-5) is a non-ionic, biodegradable sucrose fatty acid diester surfactant formed by the esterification of sucrose with two lauric acid (C12) chains at the 6 and 6′ positions. With a molecular formula of C₃₆H₆₆O₁₃ and a molecular weight of 706.9 g/mol, it belongs to the sucrose ester family (E473), which encompasses compounds whose hydrophilic-lipophilic balance (HLB) and functional properties depend critically on both the fatty acid chain length and the degree of esterification.

Molecular Formula C36H66O13
Molecular Weight 706.9 g/mol
CAS No. 20881-06-5
Cat. No. B12761356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose 6,6'-dilaurate
CAS20881-06-5
Molecular FormulaC36H66O13
Molecular Weight706.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCC)O)O)CO)O)O)O
InChIInChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-23-26-30(40)32(42)33(43)35(47-26)49-36(25-37)34(44)31(41)27(48-36)24-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1
InChIKeyITWBEULHMPBCFM-SDBGFSJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose 6,6′-Dilaurate (CAS 20881-06-5): Procurement-Grade Profile and Class Positioning


Sucrose 6,6′-dilaurate (CAS 20881-06-5) is a non-ionic, biodegradable sucrose fatty acid diester surfactant formed by the esterification of sucrose with two lauric acid (C12) chains at the 6 and 6′ positions . With a molecular formula of C₃₆H₆₆O₁₃ and a molecular weight of 706.9 g/mol, it belongs to the sucrose ester family (E473), which encompasses compounds whose hydrophilic-lipophilic balance (HLB) and functional properties depend critically on both the fatty acid chain length and the degree of esterification [1]. The diester structure confers markedly higher lipophilicity compared to monoester counterparts, directly impacting its self-assembly behavior, interfacial activity, and application scope in food, cosmetic, and pharmaceutical formulations [2].

Why Sucrose 6,6′-Dilaurate Cannot Be Substituted by Generic Sucrose Monoesters or Other Non-Ionic Surfactants


Within the sucrose ester class, the degree of esterification and the specific fatty acid chain length are not interchangeable tuning knobs; they dictate distinct phase behaviors, interfacial properties, and biological activities. Sucrose 6,6′-dilaurate, as a diester of lauric acid, produces fundamentally different microemulsion types (S-type vs. U-type) and micelle structures (disk-like vs. spherical) compared to its monoester analog sucrose monolaurate [1]. Direct foaming and interfacial comparisons confirm that the diester alone exhibits poorer foamability and higher surface tension than the monoester, yet its addition to monoester at a 1:4 molar ratio uniquely enhances foam stability—an effect unattainable with monoester alone [2]. In industrial wetting and dispersion applications, sucrose dilaurate (L-595) outperforms polysorbate 60 and other sugar esters by an order of magnitude in dispersing powdered cocoa or malt drinks in cold water, demonstrating that generic substitution would lead to significant functional failure [3].

Sucrose 6,6′-Dilaurate: Quantitative Differentiation Evidence Against Closest Comparators


Foam and Interfacial Differentiation: Sucrose Dilaurate vs. Sucrose Monolaurate

In a direct head-to-head comparison of pure sucrose 6-monolaurate (SE6L), sucrose 6′-monolaurate (SE6′L), and sucrose dilaurate (SEDL), the dilaurate exhibited markedly poorer foaming properties and higher surface tension than either monoester isomer [1]. Critically, the addition of SEDL to SE6L at a molar ratio of 1:4 (monoester:diester) optimally enhanced foamability and foam stability to levels matching those of crude commercial sucrose monolaurate (CSEL), an effect not achievable with monoester alone. The study also reported a reduction in critical micelle concentration (CMC) for the mono/diester mixture at the 4:1 ratio, indicating synergistic micellization behavior [1].

Foam stability Interfacial tension Food Hydrocolloids

Microemulsion Type Divergence: Sucrose Dilaurate vs. Sucrose Monolaurate in Peppermint Oil Systems

When formulated in water/propylene glycol/peppermint oil/ethanol systems at fixed mixing ratios (water/propylene glycol = 2:1 w/w; ethanol/oil = 1:1 w/w), sucrose monolaurate generated U-type microemulsions, whereas sucrose dilaurate produced S-type microemulsions [1]. The structural parameters determined by small-angle X-ray scattering (SAXS) showed that periodicity increased linearly with water content for both surfactants, but the correlation length diverged: in dilaurate systems, the correlation length increased with water volume fraction up to a threshold then decreased, indicative of a different bicontinuous-to-droplet transition pathway [1]. Both systems yielded temperature-insensitive microemulsions, but the distinct phase inversion pathways mean that the two surfactants are not functionally interchangeable for formulating temperature-stable delivery systems.

Microemulsion Phase behavior Sugar surfactant

Micelle Morphology Transformation: Impact of Sucrose Dilaurate Addition on Sucrose Monolaurate Micelles

Laser light scattering studies on pharmaceutical-grade sucrose laurate solutions demonstrated that pure sucrose monolaurate forms spheroidally shaped micelles with a hydrodynamic radius of 29.2 Å, behaving as ideal non-interacting particles [1]. Strikingly, the addition of sucrose dilaurate—the primary impurity in commercial sucrose laurate products—induced a transformation from small spherical micelles to large, polydisperse structures. Analysis using critical packing parameters suggested a morphological transition from spheres to disk-like micelles with rounded edges [1]. This demonstrates that even minor incorporation of the diester fundamentally alters the colloidal state, which has direct consequences for solubilization capacity and formulation consistency.

Micelle shape Light scattering Pharmaceutical excipient

Dispersion Performance Superiority: Sucrose Dilaurate (L-595) vs. Polysorbate 60 and Other Sugar Esters

In a standardized calcium carbonate (CaCO₃) dispersion assay (200 g of 0.1% surfactant solution, 10 g CaCO₃, shaken 15 min, standing 2 h), sucrose dilaurate (commercial grade L-595) achieved a dispersed CaCO₃ percentage of 57.1%, whereas polysorbate 60 achieved only 3.6%—a 15.9-fold improvement [1]. The same technical bulletin highlights that sucrose dilaurate “remarkably improves the wetting and dispersing ability of powdered cocoa or malt drinks in cold water or milk at refrigerator temperature” [1]. In the same assay, hexaglycerol stearate (1.9%) and the blank control (2.4%) were even lower, underscoring the unique wetting efficiency of the sucrose dilaurate structure.

Wetting agent Dispersion Cocoa powder Food ingredient

Vesicle Formation Capability: Sucrose Dilaurate as a Standalone Vesicle-Forming Lipid

Chromatographically fractionated sucrose dilaurate spontaneously forms closed vesicles in aqueous media, as confirmed by transmission electron microscopy (TEM) after negative staining with uranyl acetate [1]. The vesicle population exhibited a particle size range of 70–700 nm in longer diameter, with a weight-average particle size of 424 nm determined by photon correlation spectroscopy [1]. The central water phase volume of sucrose ester vesicles was shown to depend on the acyl chain length of the fatty acid residue; for comparison, sucrose stearate vesicles trapped 1.7 mol water/mol ester [1]. The shorter C12 chains of sucrose dilaurate yield a different encapsulation volume and release profile compared to longer-chain sucrose esters, providing a tunable parameter for controlled release formulations.

Vesicle Drug delivery Sucrose fatty acid ester

Cellular Autophagy Activation: Sucrose Dilaurate as a Single-Agent Anti-Glycation Active

In a phenotypic screen for autophagy activators in human epidermal keratinocytes, sucrose dilaurate was identified as a single active agent that reduced carboxymethyl lysine (CML), a representative advanced glycation end product (AGE), in glyceraldehyde-challenged keratinocytes [1]. This activity was demonstrated independently of the sucrose laurate/dilaurate (SDL) combination used in other studies. The reduction of CML in the keratinocyte monolayer model was a direct consequence of autophagy activation, a mechanism not shared by all sucrose esters or generic non-ionic surfactants, positioning sucrose dilaurate as a functionally specific cosmetic active beyond its surfactant role [1].

Autophagy Advanced glycation end products Keratinocyte Skin dullness

Sucrose 6,6′-Dilaurate: Highest-Confidence Application Scenarios Derived from Quantitative Evidence


Cold-Water Dispersion of Hydrophobic Food Powders (Cocoa, Malt, Premixes)

Sucrose dilaurate (L-595) is the procurement choice for instant powdered beverage formulations requiring rapid wetting and dispersion in cold water or milk. The 15.9-fold superiority over polysorbate 60 in CaCO₃ dispersion assays [1] translates directly to industrial cocoa and malt drink applications, where insufficient wetting leads to lumping, sedimentation, and consumer rejection. Technical datasheets confirm that sucrose dilaurate “remarkably improves the wetting and dispersing ability of powdered cocoa or malt drinks in cold water or milk at refrigerator temperature” [1].

Foam Structure Engineering in Food and Cosmetic Formulations

When foam texture and stability are critical quality attributes—such as in whipped toppings, mousses, or foaming cleansers—pure sucrose monolaurate alone is insufficient. The quantitative finding that a 4:1 molar mixture of monoester to dilaurate optimally enhances foamability and foam stability [2] provides a precise formulation rule. Procurement of sucrose 6,6′-dilaurate as a co-surfactant at this defined ratio enables reproducible foam architecture that cannot be achieved with monoester-only systems.

S-Type Microemulsion Templates for Temperature-Insensitive Delivery Systems

For formulations requiring S-type (surfactant-rich continuous phase) microemulsions that remain structurally stable across temperature fluctuations—such as transdermal sprays, room-temperature-stable liquid concentrates, or flavor delivery vehicles—sucrose dilaurate is the required surfactant. The direct experimental demonstration that sucrose dilaurate yields S-type microemulsions while sucrose monolaurate yields U-type under identical conditions [3] means that the diester must be specified in the bill of materials to achieve the target microstructure.

Vesicle-Based Encapsulation for Controlled Release of Hydrophilic Actives

Sucrose dilaurate spontaneously forms closed vesicles (70–700 nm, weight-average 424 nm) without the need for phospholipids or cholesterol [4]. This makes it a procurement candidate for encapsulating water-soluble actives (e.g., 6-carboxyfluorescein, peptides, hydrophilic drugs) in cosmetic or pharmaceutical controlled-release formulations. The acyl chain length dependence of the central water phase volume allows formulators to tune encapsulation capacity by selecting the appropriate sucrose ester chain length [4].

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